molecular formula C18H20N4O5S2 B6025108 4-(DIMETHYLSULFAMOYL)-N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE

4-(DIMETHYLSULFAMOYL)-N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE

Cat. No.: B6025108
M. Wt: 436.5 g/mol
InChI Key: BTRJGCCPRUGUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is a synthetic benzamide derivative with a molecular weight of 436.5 g/mol and the InChI Key BTRJGCCPRUGUAF-UHFFFAOYSA-N . This compound is of significant interest in medicinal chemistry research, particularly in the field of ion channel modulation. It is structurally related to a class of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs that have been identified as potent blockers of the Kv1.3 potassium ion channel . The Kv1.3 channel is a recognized target for immunological research, and inhibitors of this channel are investigated for their potential immunomodulatory effects . The core 1,2-benzisothiazole 1,1-dioxide scaffold found in this compound can be synthesized via a DBU-promoted cyclization of sulfonamide precursors in refluxing toluene, yielding the key intermediate . The final molecule is constructed through the conjugation of this 1,2-benzisothiazol-3-amine derivative with 4-(dimethylsulfamoyl)benzoyl chloride, which is itself prepared by the sulfamoylation of 4-aminobenzoic acid followed by activation with thionyl chloride . The coupling reaction is typically performed under an inert atmosphere using anhydrous dichloromethane as a solvent and triethylamine as a base, with purification via silica gel chromatography to yield the final product . This chemical is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S2/c1-22(2)29(26,27)14-9-7-13(8-10-14)18(23)20-12-11-19-17-15-5-3-4-6-16(15)28(24,25)21-17/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRJGCCPRUGUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DBU-Promoted Cyclization of Sulfonamide Precursors

A pivotal route to the 1,2-benzisothiazole 1,1-dioxide scaffold employs 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides as intermediates. As reported by Kobayashi et al., treatment of N-alkylbenzenesulfonamides with methyl isothiocyanate generates 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides, which undergo DBU-mediated cyclization in refluxing toluene to yield 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides. For the target compound, subsequent oxidation of the thione moiety to a sulfonamide (1,1-dioxide) and functionalization at the 3-position with an amine group is critical.

Reaction Conditions :

  • Catalyst : 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent : Toluene (reflux)

  • Yield : 60–85%

Halogenation-Mediated Cyclization of 2-(Alkylthio)Benzonitriles

An alternative method, detailed in EP0702008A2, involves cyclizing 2-(alkylthio)benzonitriles with halogenating agents (e.g., Cl₂ or Br₂) in aqueous conditions to form 1,2-benzisothiazol-3-ones. Subsequent amination of the 3-keto group via reductive amination or nucleophilic substitution introduces the required amine functionality. For instance, treatment with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride converts the ketone to an amine.

Optimized Parameters :

  • Halogenating Agent : Chlorine gas (Cl₂)

  • Temperature : 25–50°C

  • Yield : 70–90%

Preparation of 4-(Dimethylsulfamoyl)Benzoyl Chloride

Sulfamoylation of 4-Aminobenzoic Acid

The 4-(dimethylsulfamoyl)benzoyl moiety is synthesized via sulfamoylation of 4-aminobenzoic acid. Reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine) installs the sulfonamide group. Subsequent activation of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) facilitates amide bond formation.

Key Steps :

  • Sulfamoylation :

    • Reagents : Dimethylsulfamoyl chloride, pyridine

    • Solvent : Dichloromethane (DCM)

    • Yield : 80–95%

  • Acyl Chloride Formation :

    • Reagents : SOCl₂, catalytic DMF

    • Temperature : 60–80°C

    • Yield : Quantitative

Conjugation of Fragments via Amide Bond Formation

Coupling 1,2-Benzisothiazol-3-Amine with 4-(Dimethylsulfamoyl)Benzoyl Chloride

The final step involves reacting the ethylenediamine-linked 1,2-benzisothiazol-3-amine derivative with 4-(dimethylsulfamoyl)benzoyl chloride. A Schlenk flask technique under inert atmosphere ensures minimal hydrolysis of the acyl chloride. Triethylamine (Et₃N) is employed to scavenge HCl, driving the reaction to completion.

Representative Procedure :

  • Reactants :

    • 1,2-Benzisothiazol-3-amine 1,1-dioxide (1.0 equiv)

    • 4-(Dimethylsulfamoyl)benzoyl chloride (1.2 equiv)

  • Conditions :

    • Solvent : Anhydrous DCM

    • Base : Et₃N (2.5 equiv)

    • Temperature : 0°C → room temperature

    • Time : 12–16 hours

  • Workup :

    • Dilution with DCM, washing with 1M HCl and brine

    • Purification via silica gel chromatography (EtOAc/hexanes)

    • Yield : 65–75%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
DBU CyclizationHigh functional group toleranceRequires oxidation post-cyclization60–85%
Halogenation CyclizationOne-pot feasibilityHazardous halogenating agents70–90%
SulfamoylationHigh regioselectivityMoisture-sensitive intermediates80–95%

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Ziprasidone Hydrochloride

  • Core Structure : 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one .
  • Key Differences: Ziprasidone incorporates a chlorinated indolinone moiety and a piperazine-ethyl linker, whereas the target compound lacks the indolinone group and uses a simpler ethylamino spacer. The 1,2-benzisothiazol group is shared, but Ziprasidone’s piperazine ring enhances affinity for dopamine and serotonin receptors, contributing to its antipsychotic activity .
  • Therapeutic Application : Approved for schizophrenia and bipolar disorder .

N-(Aminoalkyl)-Substituted Aryl-4-(Methylsulfonylamino)Benzamides

  • Core Structure: Benzamide with 4-(methylsulfonylamino) and aminoalkyl substituents .
  • Key Differences: The methylsulfonylamino group in this antiarrhythmic agent differs from the dimethylsulfamoyl group in the target compound. The dimethyl substitution may improve metabolic stability by sterically hindering enzymatic degradation .
  • Therapeutic Application : Antiarrhythmic activity via sodium or potassium channel modulation .

Isoxazole/Thiazole-Linked Sulfamoyl Compounds (CF2, CF3, CF4)

  • Core Structure : Pentanamide backbone with sulfamoyl-linked isoxazole or thiazole heterocycles .
  • Key Differences :
    • These compounds prioritize pentanamide scaffolds over benzamide, with sulfamoyl groups attached to aromatic or heteroaromatic systems (e.g., isoxazole, thiazole).
    • The absence of a benzisothiazol group may limit CNS activity compared to the target compound.
  • Therapeutic Application: Not explicitly stated, but sulfamoyl-heterocycle hybrids often target enzymes or inflammatory pathways .

Functional Analogues

GPCR-Targeting Benzamides (CGP20712A, L748337)

  • Core Structure: Benzamide or sulfonamide groups with hydroxypropylamino or phenoxyethyl substituents .
  • Key Differences :
    • These ligands include polar hydroxy groups and bulky aromatic substituents (e.g., phenylsulfonyl), enhancing selectivity for adrenergic receptors.
    • The target compound’s dimethylsulfamoyl group and benzisothiazol moiety may favor distinct receptor interactions (e.g., serotonin or sigma receptors) .
  • Therapeutic Application : Beta-adrenergic receptor modulation for cardiovascular diseases .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Benzamide 4-(Dimethylsulfamoyl), 1,2-benzisothiazol-3-ylaminoethyl Potential antiarrhythmic/CNS
Ziprasidone Hydrochloride Indolinone 1,2-Benzisothiazol-3-yl piperazinyl ethyl, 6-chloro Antipsychotic
Antiarrhythmic Benzamide () Benzamide 4-(Methylsulfonylamino), fluorophenyl, phenylethylamino Antiarrhythmic
CGP20712A Benzimidazolone 2-Hydroxy-5-(2-hydroxypropylaminoethoxy), tert-butylamino Beta-adrenergic antagonist
CF2 () Pentanamide Isoxazole-5-yl sulfamoyl, 1,3-dioxoisoindoline-2-yl Undisclosed

Research Findings and Implications

Metabolic Stability : The dimethylsulfamoyl group in the target compound may confer greater resistance to oxidative metabolism compared to methylsulfonyl or unsubstituted sulfonamides .

Receptor Selectivity : The benzisothiazol-3-yl group could enable CNS activity, but the absence of Ziprasidone’s piperazine ring suggests divergent receptor targets (e.g., sigma-1 instead of dopamine D2) .

Antiarrhythmic Potential: Structural alignment with ’s antiarrhythmics supports sodium channel blockade, though the benzisothiazol moiety may introduce off-target CNS effects .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound features a benzamide core linked to a dimethylsulfamoyl group and a benzothiazole derivative. The structural components suggest that it could interact with various biological targets, making it a candidate for drug development.

Molecular Structure

ComponentDescription
Molecular Formula C20_{20}H22_{22}N2_2O5_5S2_2
Molecular Weight 434.5 g/mol
CAS Number 863020-66-0

Pharmacological Properties

Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities:

  • Antitumor Activity : Research has shown that related benzothiazole compounds can inhibit tumor cell proliferation. For instance, certain derivatives have demonstrated IC50_{50} values as low as 6.26 μM against lung cancer cell lines, indicating strong potential for cancer therapy .
  • Antimicrobial Effects : The compound's structural analogs have been reported to possess antibacterial and antifungal properties. Compounds derived from similar frameworks have shown efficacy against various pathogens, with minimal inhibitory concentrations (MICs) typically around 50 μg/mL .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Ion Channel Inhibition : The benzothiazole component is known to inhibit potassium channels (specifically Kv1.3), which are implicated in autoimmune diseases. This suggests that the compound may modulate immune responses .
  • DNA Interaction : Some studies indicate that benzothiazole derivatives can intercalate into DNA or bind within the minor groove of AT-rich regions, potentially disrupting cellular replication processes .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor effects of various benzothiazole derivatives in vitro against several cancer cell lines. The results indicated that compounds with structural similarities to This compound exhibited significant cytotoxicity:

Cell LineIC50_{50} (μM)
HCC827 (Lung)6.26 ± 0.33
NCI-H358 (Lung)6.48 ± 0.11
MDA-MB-231 (Breast)20.46 ± 8.63

These findings suggest a promising avenue for further development of this compound as an antitumor agent .

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of related compounds showed effective inhibition against various strains of bacteria and fungi:

PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans50

These results highlight the potential of this class of compounds in treating infectious diseases .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:
The synthesis of this sulfamoyl-benzamide derivative typically involves multi-step organic reactions. Key steps include:

  • Amide coupling : Reaction between the sulfamoyl benzoic acid derivative and the benzisothiazolamine ethylamine intermediate under reflux with coupling agents like EDC/HOBt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or DMAP to accelerate nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product .
    Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Basic: What analytical methods are critical for confirming the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify protons adjacent to sulfamoyl and benzisothiazole groups. Key signals: δ 2.8–3.1 ppm (dimethylsulfamoyl CH3), δ 7.2–8.5 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity and stability .

Basic: What experimental designs are recommended for initial biological activity screening?

Answer:

  • High-Throughput Screening (HTS) : Use 96-well plates to test dose-dependent effects on target enzymes (e.g., kinases, proteases) or microbial growth inhibition. Include positive controls (e.g., known inhibitors) and blanks .
  • Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
  • Enzyme Inhibition Studies : Fluorescence-based assays to measure inhibition constants (Ki) using purified enzymes .

Advanced: How can structure-activity relationship (SAR) studies be designed using computational modeling?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., Keap1-Nrf2 or microbial enzymes). Focus on sulfamoyl and benzisothiazole moieties as key pharmacophores .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Machine Learning (ML) : Train ML models on existing bioactivity data to predict novel analogs with modified substituents (e.g., halogenation of the benzamide ring) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

  • Replicate Experiments : Standardize protocols (e.g., cell culture conditions, enzyme concentrations) to minimize variability .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
  • Meta-Analysis : Statistically pool data from multiple studies (e.g., fixed-effects models) to identify trends obscured by outliers .

Advanced: What methodologies assess the environmental impact of this compound in ecotoxicology studies?

Answer:

  • Environmental Fate Analysis : Use OECD Guidelines 307 (soil degradation) and 308 (aquatic fate) to study hydrolysis, photolysis, and biodegradation .
  • Ecotoxicology Assays :
    • Daphnia magna Acute Toxicity : 48-hour LC50 tests .
    • Algal Growth Inhibition : Chlorella vulgaris exposed to 0.1–100 mg/L concentrations .
  • Bioaccumulation Studies : Measure log Kow (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.